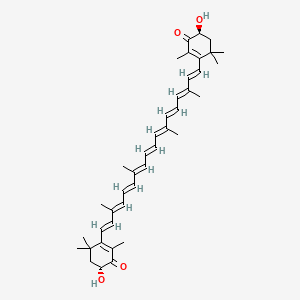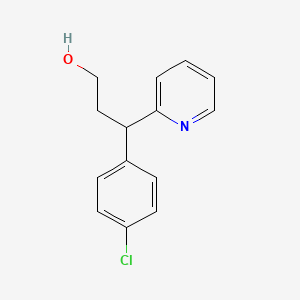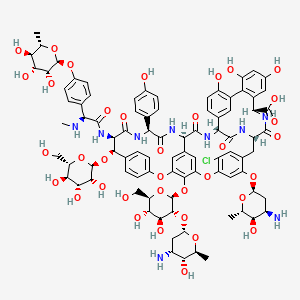
2-(1-Hydroxyethyl)-6-chlorocarbazole
Vue d'ensemble
Description
The compound “2-(1-Hydroxyethyl)-6-chlorocarbazole” is a derivative of carbazole, which is a heterocyclic organic compound. It contains a hydroxyethyl group (-CH2-CH2-OH) at the 2-position and a chlorine atom at the 6-position .
Synthesis Analysis
While specific synthesis methods for “2-(1-Hydroxyethyl)-6-chlorocarbazole” are not available, similar compounds such as piperazine derivatives have been synthesized through reactions involving protected 1,2-diamines with sulfonium salts .Applications De Recherche Scientifique
Synthesis and Isolation
The synthesis and isolation of chlorocarbazoles, including structures related to 2-(1-Hydroxyethyl)-6-chlorocarbazole, have been studied extensively. Chlorocarbazoles are obtained through electrophilic aromatic substitution reactions using various chlorinating agents. The preparation and characterization of chlorocarbazoles, such as 3-chlorocarbazole and 3,6-dichlorocarbazole, involve comparing physical and spectroscopic properties to understand their major products in chlorination processes. Chlorocarbazoles are synthesized from derivatives like 2-hydroxycarbazole, leading to the formation of corresponding chloro derivatives. The reactivity and theoretical predictions using semiempirical calculations provide insights into the chlorination pathways of carbazole derivatives (Bonesi & Erra-Balsells, 1997).
Environmental Impact and Photodegradation
Bromocarbazoles and chlorocarbazoles, including compounds structurally similar to 2-(1-Hydroxyethyl)-6-chlorocarbazole, are identified as emerging environmental contaminants with dioxin-like toxicity. Their photodegradation in water has been studied to understand the environmental fate of these compounds. The photodegradation process follows first-order kinetics, with identified photoproducts suggesting major pathways such as dehalogenation and hydroxylation. This research highlights the slow degradation under natural sunlight, posing potential risks in aquatic environments (Mumbo et al., 2017).
Reactivity and Chlorination Products
The reactivity of carbazole, a precursor to compounds like 2-(1-Hydroxyethyl)-6-chlorocarbazole, during aqueous chlorination has been explored to identify the specific structures of chlorocarbazoles produced. This study elucidates the comprehensive chlorination pathway of carbazole, leading to the identification of various chlorocarbazoles. Understanding the favored positions for electrophilic attack and the major analogues formed during chlorination contributes to the knowledge of carbazole transformation in water treatment processes and the potential formation of toxic chlorocarbazoles (Xu et al., 2017).
Enzymatic Synthesis and Environmental Occurrence
The enzymatic synthesis of bromo- and chlorocarbazoles provides insight into their formation in the environment. This study uses chloroperoxidase to synthesize halogenated carbazoles, including chlorocarbazoles, elucidating the potential enzymatic pathways in environmental samples. The identification of stable products through density functional theory supports the understanding of the occurrence and transformation of these compounds in natural settings, which is crucial for managing water pollution and contaminated sites (Mumbo et al., 2013).
Orientations Futures
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds have been shown to interact with various neurotransmitters such as gamma-aminobutyric acid (gaba), glutamate, dopamine, serotonin, and endogenous opioids .
Mode of Action
It’s suggested that similar compounds may act through central depression via dopaminergic pathways and peripheral actions including action on cholinergic, histaminergic, and adrenergic receptors .
Biochemical Pathways
Compounds with similar structures have been shown to impact various neurotransmitter systems, including gabaergic and glutamatergic systems .
Result of Action
Similar compounds have been shown to induce various manifestations such as relief from anxiety, disinhibition, ataxia, and general anesthesia depending on their blood concentration .
Propriétés
IUPAC Name |
1-(6-chloro-9H-carbazol-2-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c1-8(17)9-2-4-11-12-7-10(15)3-5-13(12)16-14(11)6-9/h2-8,16-17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDACEXNDEXNISI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Hydroxyethyl)-6-chlorocarbazole | |
CAS RN |
92841-21-9 | |
| Record name | 2-(1-Hydroxyethyl)-6-chlorocarbazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092841219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1-HYDROXYETHYL)-6-CHLOROCARBAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/312NRK96Q9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-(2-Hydroxyethylamino)propylamino]ethanol;hydrochloride](/img/structure/B3061227.png)



![Phosphonic acid, [3-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]propyl]-](/img/structure/B3061232.png)






![[5-(6-Acetamidopurin-9-yl)-3,4-diacetyloxyoxolan-2-yl]methyl acetate](/img/structure/B3061244.png)
